molecular formula C10H10BrNO3 B2636861 2-(3-Bromophenyl)-2-acetamidoacetic acid CAS No. 1266732-06-2

2-(3-Bromophenyl)-2-acetamidoacetic acid

Cat. No.: B2636861
CAS No.: 1266732-06-2
M. Wt: 272.098
InChI Key: HHPQKEJLIYOJEP-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-acetamidoacetic acid is an organic compound that belongs to the class of acetamido acids. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to an acetamido group and an acetic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-2-acetamidoacetic acid typically involves the bromination of phenylacetic acid followed by the introduction of an acetamido group. One common method involves the reaction of 3-bromophenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The subsequent acetamidation step can be optimized using various catalysts and solvents to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)-2-acetamidoacetic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The acetamido group can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the acetamido group to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted phenylacetic acids can be formed.

    Oxidation Products: Oxidation of the acetamido group can yield oxo derivatives.

    Reduction Products: Reduction can lead to the formation of amines or dehalogenated compounds.

Scientific Research Applications

2-(3-Bromophenyl)-2-acetamidoacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-acetamidoacetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and acetamido group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory effects.

Comparison with Similar Compounds

    3-Bromophenylacetic acid: Lacks the acetamido group, making it less versatile in certain reactions.

    2-Acetamidoacetic acid: Lacks the bromine atom, which reduces its reactivity in substitution reactions.

    3-Bromo-2-nitrophenylacetic acid: Contains a nitro group instead of an acetamido group, leading to different chemical properties and applications.

Uniqueness: 2-(3-Bromophenyl)-2-acetamidoacetic acid is unique due to the presence of both the bromine atom and the acetamido group, which confer distinct reactivity and biological activity

Properties

IUPAC Name

2-acetamido-2-(3-bromophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-6(13)12-9(10(14)15)7-3-2-4-8(11)5-7/h2-5,9H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPQKEJLIYOJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC(=CC=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266732-06-2
Record name 2-(3-bromophenyl)-2-acetamidoacetic acid
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